N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide

TSPO neuroinflammation binding affinity

Researchers seeking a structurally distinct TSPO ligand for competition binding often face limited non-isoquinoline options. This benzimidazole-phenyl-benzamide solves that by providing a validated TSPO probe with tissue-discriminatory affinity. Key outcomes: - TSPO IC50 of 19.9 nM (rat cortex), enabling competition binding and SAR benchmarking. - Tissue-dependent affinity (19.9 vs 41.7 nM in ovary membranes) for probing TSPO conformational subtypes. - CNS-optimizable scaffold (MW 373.4) with synthetic handles for PET ligand development. Fully characterized; ready for immediate dispatch.

Molecular Formula C22H19N3O3
Molecular Weight 373.4 g/mol
CAS No. 896011-58-8
Cat. No. B6484384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
CAS896011-58-8
Molecular FormulaC22H19N3O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C22H19N3O3/c1-27-19-12-6-9-16(20(19)28-2)22(26)23-15-8-5-7-14(13-15)21-24-17-10-3-4-11-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)
InChIKeyOVSZQZLDLLONTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 896011-58-8: TSPO Benzimidazole-Phenyl-Benzamide


N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide (CAS 896011-58-8) is a synthetic small molecule belonging to the benzimidazole-phenyl-benzamide class, with a molecular weight of 373.4 g/mol and molecular formula C22H19N3O3 . It is primarily characterized as a ligand for the translocator protein (18 kDa, TSPO), also known as the peripheral-type benzodiazepine receptor (PBR) [1]. While benzimidazole derivatives are broadly explored for antimicrobial and anticancer applications, this compound's curated bioactivity data is currently limited to TSPO binding, making target specificity its defining procurement rationale rather than polypharmacology.

TSPO (18 kDa translocator protein) binding ligand
Benzimidazole-phenyl-benzamide scaffold, distinct from isoquinoline carboxamides
Reported moderate binding affinity; suited for competition binding and kinetic profiling

CAS 896011-58-8: Limitations of Analog Substitution for TSPO


The benzimidazole-phenyl-benzamide scaffold is highly sensitive to substitution patterns on both the benzimidazole and benzamide rings. Close analogs—such as the 3-methylbenzamide derivative (CHEMBL1276927) and the 3,4,5-triethoxybenzamide variant—exhibit divergent target profiles: the former shows antibacterial/antiparasitic activity unrelated to TSPO [1], while the latter inhibits the Sonic Hedgehog pathway with an IC50 of 1330 nM [2], a target remote from TSPO. Even the reference TSPO ligand PK 11195, with IC50 values of 1.4–2.2 nM, achieves approximately 10- to 14-fold higher affinity [3]. These differences underscore that the 2,3-dimethoxy substitution pattern on the benzamide ring and the meta-linkage to the benzimidazole are not interchangeable features but structural determinants of TSPO binding potency and target selectivity, rendering generic substitution scientifically unsound without confirmatory binding data.

Close benzimidazole-phenyl-benzamide analogs may shift target profile; e.g., 3-methylbenzamide derivative shows antibacterial/antiparasitic activity unrelated to TSPO
Triethoxybenzamide variant inhibits Sonic Hedgehog pathway (IC50 1330 nM), not TSPO; substitution pattern determines target selectivity
Reference TSPO ligand PK 11195 achieves ~10- to 14-fold higher affinity; binding kinetics may differ substantially and require confirmatory data

CAS 896011-58-8: Evidence of TSPO Binding and Selectivity


TSPO Binding Affinity vs. PK 11195

In [3H]-PK 11195 displacement assays using rat cerebral cortex membranes, CAS 896011-58-8 exhibited an IC50 of 19.9 nM [1]. By comparison, the reference TSPO ligand PK 11195 achieves IC50 values of 1.4–2.2 nM in the same tissue type under comparable assay conditions [2]. This represents an approximately 9- to 14-fold difference in potency, indicating that while CAS 896011-58-8 is a bona fide TSPO ligand, its binding mode or kinetics differ substantially from the isoquinoline carboxamide chemotype.

TSPO Binding Affinity
Cross-study comparable
19.9 nM vs 1.4–2.2 nM
Compound vs PK 11195 (reference)
Supports structurally distinct, moderate-affinity TSPO ligand context
Binding kinetics may differ from high-affinity isoquinoline carboxamide reference
TSPO neuroinflammation binding affinity

Tissue-Specific TSPO Binding: Cortex vs. Ovary

CAS 896011-58-8 demonstrates measurable tissue-dependent variation in TSPO binding: IC50 = 19.9 nM in rat cerebral cortex membranes vs. IC50 = 41.7 nM in rat ovary membranes, both measured by [3H]-PK 11195 displacement [1]. The approximately 2.1-fold difference suggests that TSPO conformation or subunit composition may differ between tissue sources, affecting ligand recognition—a phenomenon not universally observed with all TSPO ligands. PK 11195, for example, shows minimal tissue-dependent variation, with Ki values reported at 0.78 nM in rat cortex [2]. The divergent tissue sensitivity profile may be exploitable for tissue-targeted probe design.

Tissue-Specific Binding
Head-to-head
IC50: 19.9 nM (cortex) vs 41.7 nM (ovary)
~2.1-fold difference; PK 11195 shows minimal tissue variation
Reported tissue-dependent TSPO binding context
May inform tissue-targeted probe design; confirmatory studies needed
TSPO tissue selectivity peripheral benzodiazepine receptor

Molecular Weight Considerations for TSPO PET Tracers

CAS 896011-58-8 has a molecular weight of 373.4 g/mol , which is comparable to PK 11195 (352.9 g/mol) but significantly lower than the triethoxybenzamide analog (C26H27N3O4, MW 445.5 g/mol) . In the context of PET tracer development, lower molecular weight favors blood-brain barrier penetration, as lipophilicity and molecular size are critical determinants of brain uptake. The 2,3-dimethoxy substitution pattern provides a distinct hydrogen-bonding profile relative to PK 11195's isoquinoline carboxamide scaffold, potentially offering different pharmacokinetic properties while remaining within a favorable physicochemical range for CNS applications.

Molecular Weight & CNS Range
Class-level inference
373.4 g/mol
PK 11195: 352.9 g/mol; triethoxy analog: 445.5 g/mol
Physicochemical context for CNS PET tracer design
Calculated molecular weights; data to verify
TSPO PET imaging molecular weight pharmacokinetics

CAS 896011-58-8: Application Scenarios


Non-Isoquinoline TSPO Ligand for Binding Assays

Investigators seeking a TSPO ligand with an IC50 of 19.9 nM that is structurally distinct from the isoquinoline carboxamide class (PK 11195) can use CAS 896011-58-8 as a pharmacological tool compound. Its ~9- to 14-fold lower affinity relative to PK 11195 makes it useful for competition binding studies where a less potent probe is needed to resolve binding kinetics or to serve as a negative control scaffold [1].

Differential TSPO Binding in Neural vs. Peripheral Tissues

The ~2.1-fold difference in IC50 between rat cerebral cortex (19.9 nM) and ovary membranes (41.7 nM) enables CAS 896011-58-8 to serve as a discriminatory probe for investigating tissue-dependent TSPO conformations or subunit compositions [2]. This application is directly supported by curated binding data and is not achievable with pan-tissue TSPO ligands such as PK 11195, which exhibit minimal tissue-dependent affinity variation.

CNS PET Tracer Optimization with Benzimidazole-Benzamide

With a molecular weight of 373.4 g/mol, CAS 896011-58-8 provides a structurally characterized starting point for medicinal chemistry optimization of brain-penetrant TSPO PET ligands. Its molecular weight is substantially lower than the triethoxybenzamide analog (445.5 g/mol), placing it within a more favorable range for CNS drug-like properties . The 2,3-dimethoxy substitution pattern offers synthetic handles for further derivatization.

Benzimidazole-Benzamide SAR at TSPO Binding Site

CAS 896011-58-8 is a validated component for structure-activity relationship (SAR) libraries focused on TSPO. Its curated IC50 data provides a quantitative benchmark against which newly synthesized benzimidazole-phenyl-benzamide analogs can be compared, enabling rational ligand design programs [3].

Application
Selection Property
Validation Focus
TSPO competition binding studies
Non-isoquinoline benzimidazole scaffold
Binding kinetics vs reference ligand
Tissue-dependent TSPO pharmacology
Tissue-specific binding profile
Cortex vs. ovary binding endpoints
CNS PET tracer lead optimization
Molecular weight and substitution pattern
Brain penetration physicochemical range
TSPO SAR library benchmarking
Curated binding affinity data
IC50 benchmarking for novel analogs
Quote Request

Request a Quote for N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.